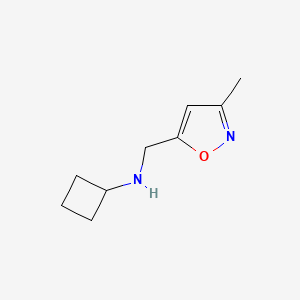![molecular formula C14H17Cl B13997841 Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- CAS No. 33732-68-2](/img/structure/B13997841.png)
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- is an organic compound characterized by a bicyclic structure with a chlorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The presence of the chlorine atom and phenyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the chlorine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atom or the phenyl group.
Addition Reactions: The bicyclic structure can participate in addition reactions, especially with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
作用機序
The mechanism of action of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the chlorine and phenyl groups, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]octene: Contains a double bond, which imparts different chemical properties and reactivity.
Norbornane: Another bicyclic compound with different ring strain and reactivity compared to bicyclo[2.2.2]octane derivatives.
Uniqueness
Bicyclo[22The rigid bicyclic structure also contributes to its stability and makes it an interesting compound for scientific research .
特性
CAS番号 |
33732-68-2 |
|---|---|
分子式 |
C14H17Cl |
分子量 |
220.74 g/mol |
IUPAC名 |
1-chloro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17Cl/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChIキー |
ZHWPZWVGLRJGPD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


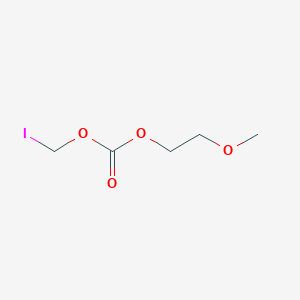
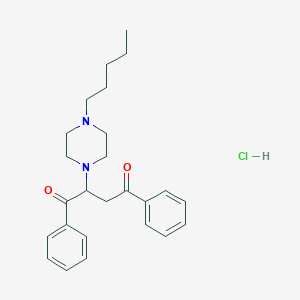
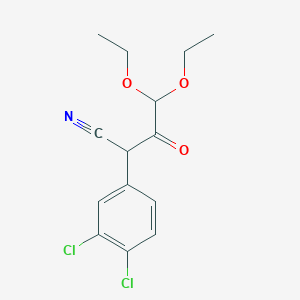
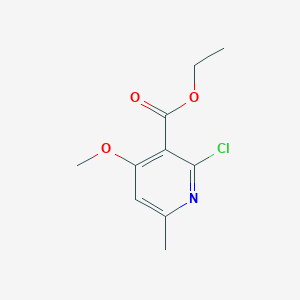
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
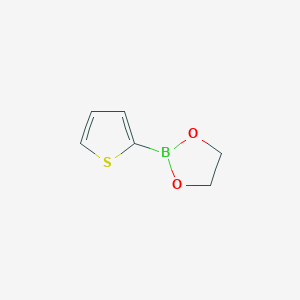
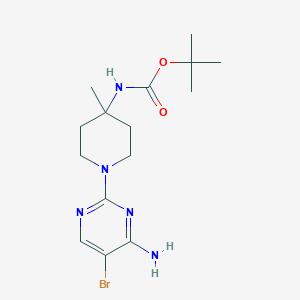
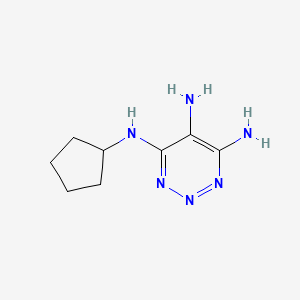
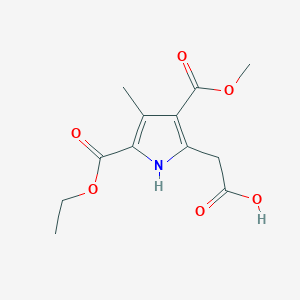
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
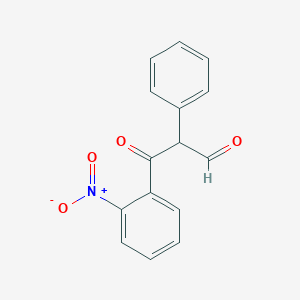

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
